1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea

Description

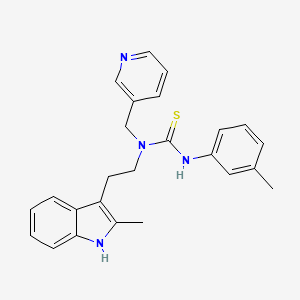

The compound 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea (molecular formula: C₂₅H₂₆N₄S, monoisotopic mass: 414.1878 g/mol) features a thiourea backbone substituted with three distinct moieties:

- A 2-methylindole group, which is linked via an ethyl chain to the thiourea nitrogen.

- A pyridin-3-ylmethyl group attached to the same nitrogen.

- A meta-tolyl (3-methylphenyl) group on the adjacent thiourea nitrogen .

This structural complexity positions it within a broader class of indole-thiourea derivatives, which are widely studied for their biological activities, including antibacterial, antiviral, and enzyme-inhibitory properties.

Properties

IUPAC Name |

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4S/c1-18-7-5-9-21(15-18)28-25(30)29(17-20-8-6-13-26-16-20)14-12-22-19(2)27-24-11-4-3-10-23(22)24/h3-11,13,15-16,27H,12,14,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBBRQJXFJNZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The starting material, 2-methylindole, undergoes alkylation with an appropriate alkyl halide to form 2-(2-methyl-1H-indol-3-yl)ethyl.

Pyridine Derivative Synthesis: Pyridine-3-carboxaldehyde is reacted with a suitable reducing agent to form pyridin-3-ylmethanol.

Thiourea Formation: The final step involves the reaction of the indole and pyridine derivatives with m-tolyl isothiocyanate under controlled conditions to form the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine moieties may interact with biological receptors, while the thiourea group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Table 1: Key Structural and Functional Comparisons

Critical Structural Determinants of Activity

- Aryl Substituents :

- Electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) enhance antibacterial activity, likely by increasing electrophilicity and target binding.

- Substitutions at the meta position (e.g., m-tolyl in the target compound) may optimize steric compatibility with enzyme active sites compared to ortho or para isomers (e.g., p-tolyl in ).

- Indole Modifications :

- Pyridine vs.

Activity Gaps and Unexplored Potential

- Pyridine-containing thioureas are underrepresented in the literature but may offer unique pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration).

- No antiviral data are reported for the target compound, though structurally related indole-thioureas show anti-HIV activity (e.g., ).

Biological Activity

The compound 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)-3-(m-tolyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in anticancer, antimicrobial, and enzyme inhibition studies. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure incorporates an indole moiety, a pyridine ring, and a tolyl group, which are significant for its biological properties.

Anticancer Activity

Thiourea derivatives, including the compound , have shown promising anticancer properties. Research indicates that this compound targets specific molecular pathways involved in cancer progression.

Key Findings:

- IC50 Values : The compound exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating moderate potency .

- Mechanism of Action : It appears to inhibit angiogenesis and alter cancer cell signaling pathways, which are critical in tumor growth and metastasis .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against several bacterial strains.

Research Insights:

- In studies assessing its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low micromolar concentrations .

- Additionally, it exhibited broad-spectrum antifungal activity against drug-resistant Candida strains, suggesting potential for development as an antifungal agent .

Enzyme Inhibition

The biological activity of thioureas often includes inhibition of enzymes linked to various diseases.

Enzyme Activity:

- The compound has shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease research. The reported IC50 values for AChE inhibition ranged from 33.27 to 93.85 nM , indicating strong potential as a therapeutic agent for cognitive disorders .

Case Studies

- Anticancer Study : A study involving human leukemia cell lines demonstrated that the compound reduced cell viability significantly, with an IC50 as low as 1.50 µM .

- Antimicrobial Evaluation : In a comparative study against various bacterial strains, the compound was found to be effective against both Gram-positive and Gram-negative bacteria, showcasing its versatility as an antimicrobial agent .

Data Tables

| Biological Activity | IC50 Values | Remarks |

|---|---|---|

| Anticancer | 7 - 20 µM | Moderate potency against cancer cell lines |

| Antimicrobial | MIC < 10 µM | Effective against MRSA and drug-resistant fungi |

| AChE Inhibition | 33.27 - 93.85 nM | Strong potential for Alzheimer's treatment |

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of this thiourea derivative?

The synthesis involves multi-step reactions, typically starting with the condensation of indole derivatives (e.g., 2-methyl-1H-indol-3-yl-ethylamine) with pyridin-3-ylmethyl and m-tolyl isothiocyanates. Key steps include:

- Controlled reaction conditions : Maintain temperatures between 0–5°C during thiourea bond formation to minimize side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from methanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the thiourea linkage (δ ~10–12 ppm for N–H protons) and substituent positions .

- HPLC : Use reversed-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity and quantify degradation products .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~460–470 Da) .

Q. What preliminary assays are used to evaluate biological activity?

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Conduct broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to identify IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can molecular docking and dynamics studies elucidate interactions with biological targets?

- Target selection : Prioritize receptors like tubulin or topoisomerase II, where indole-thiourea hybrids show affinity .

- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds between the thiourea group and catalytic residues (e.g., Lys/Arg side chains) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., RMSD < 2 Å) .

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized protocols : Replicate assays using identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .

- Metabolic stability testing : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to explain species-specific discrepancies .

- SAR analysis : Systematically modify substituents (e.g., m-tolyl → p-fluorophenyl) to isolate structural determinants of activity .

Q. How does the compound’s stability under varying pH and light exposure impact formulation?

- pH stability : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–8. Thiourea derivatives typically degrade fastest in acidic conditions (t₁/₂ < 24 hrs at pH 1) via hydrolysis .

- Photostability : Expose to UV light (320–400 nm) and monitor degradation by HPLC. Use amber glass vials and antioxidants (e.g., BHT) to mitigate photooxidation .

Q. What computational methods predict regioselectivity in thiourea derivative reactions?

- DFT calculations : Use Gaussian 16 to calculate Fukui indices, identifying nucleophilic/electrophilic sites on the indole and pyridine rings .

- Reaction profiling : Simulate intermediates (e.g., isothiocyanate attack on amines) to map energy barriers and preferred pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.